4-Bromobenzylsulfonyl chloride
Overview
Description
4-Bromobenzylsulfonyl chloride is an organosulfur compound with the molecular formula C7H6BrClO2S. It is a white to beige crystalline powder that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of sulfonamides and sulfonate esters, making it valuable in various chemical processes.
Mechanism of Action
Target of Action
4-Bromobenzylsulfonyl chloride is primarily used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . The primary targets of this compound are therefore the nucleotides and the phenylboronic acid derivatives.
Mode of Action
The compound interacts with its targets through a process known as sulfonylation. In this process, the sulfonyl group (-SO2-) of the this compound molecule is transferred to the target molecule, thereby activating it for further reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of oligodeoxyribo- and oligoribo-nucleotides . These nucleotides are key components of DNA and RNA, respectively, and are therefore involved in numerous biochemical pathways related to genetic information processing.
Result of Action
The primary result of the action of this compound is the production of activated nucleotides or phenylboronic acid derivatives . These activated compounds can then participate in further reactions, leading to the synthesis of more complex molecules.
Action Environment
The action of this compound is highly dependent on the specific conditions of the experimental protocol. Factors such as temperature, pH, and the presence of other reactants can all influence the compound’s action, efficacy, and stability . For example, the compound is known to be moisture sensitive and should be stored under inert gas .
Biochemical Analysis
Biochemical Properties
4-Bromobenzylsulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of nucleotides. It acts as an activating agent, facilitating the formation of oligodeoxyribonucleotides and oligoribonucleotides . This compound interacts with enzymes such as polymerases and ligases, which are essential for nucleotide synthesis. The nature of these interactions involves the activation of the nucleotide precursors, making them more reactive and suitable for incorporation into growing nucleotide chains.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is known for its stability under controlled conditions, but it can degrade over time when exposed to moisture or other environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzylsulfonyl chloride can be synthesized through the sulfonylation of 4-bromotoluene. The process typically involves the reaction of 4-bromotoluene with chlorosulfonic acid, followed by the addition of thionyl chloride to form the sulfonyl chloride group. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or distillation to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzylsulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction: It can be reduced to 4-bromobenzylsulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Reduced Products: Such as 4-bromobenzylsulfonamide from reduction reactions.
Scientific Research Applications
4-Bromobenzylsulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an activating agent in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides. It also plays a role in the protection of amines as sulfonamides.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
4-Bromobenzylsulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Chlorobenzenesulfonyl Chloride: Similar in reactivity but with a chlorine substituent instead of bromine.
4-Methoxybenzenesulfonyl Chloride: Contains a methoxy group, which affects its reactivity and solubility.
4-Nitrobenzenesulfonyl Chloride: The nitro group significantly increases its electrophilicity.
4-Fluorobenzenesulfonyl Chloride: The fluorine substituent affects its reactivity and stability.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its analogs. The bromine atom can participate in additional reactions, such as halogen exchange or further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(4-bromophenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVWFWGJZPHCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344675 | |
Record name | 4-Bromobenzylsulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53531-69-4 | |
Record name | 4-Bromobenzylsulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromo-phenyl)-methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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